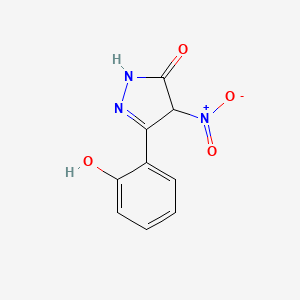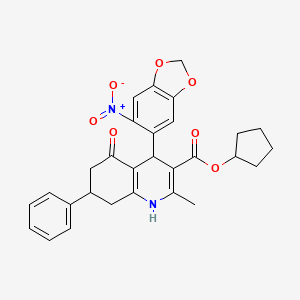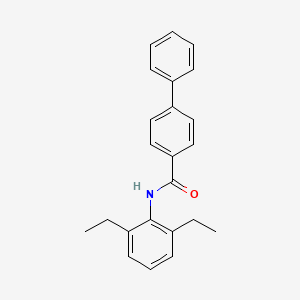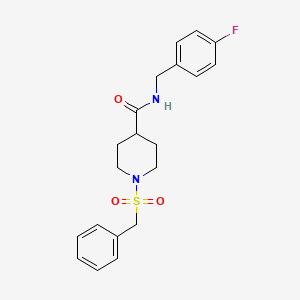
5-(2-hydroxyphenyl)-4-nitro-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-hydroxyphenyl)-4-nitro-2,4-dihydro-3H-pyrazol-3-one, commonly known as HPN, is a chemical compound that has gained significant attention in the field of scientific research. HPN has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In
作用機序
The mechanism of action of HPN is not yet fully understood. However, it is believed that HPN exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. HPN has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
HPN has been shown to possess anti-inflammatory and analgesic properties. HPN has also been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain, potentially improving memory and learning. HPN has also been shown to possess herbicidal properties, which can be attributed to its ability to inhibit the activity of COX-2 in plants.
実験室実験の利点と制限
One of the advantages of using HPN in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Another advantage is its versatility, as it can be used in various fields of research. However, one limitation of using HPN in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research involving HPN. In the field of medicine, further studies are needed to fully understand the mechanism of action of HPN and its potential applications in the treatment of various diseases. In the field of agriculture, further studies are needed to determine the efficacy of HPN as a herbicide and its potential environmental impact. In the field of materials science, further studies are needed to explore the potential applications of HPN as a building block for the synthesis of new materials.
合成法
The synthesis of HPN involves the reaction of 2-hydroxyacetophenone with nitromethane in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to yield HPN. The reaction mechanism involves the formation of a pyrazoline intermediate, which undergoes tautomerization to form HPN.
科学的研究の応用
HPN has been studied extensively for its potential applications in various fields. In the field of medicine, HPN has been shown to possess anti-inflammatory and analgesic properties. HPN has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In the field of agriculture, HPN has been shown to possess herbicidal properties and can be used as a potential herbicide. HPN has also been studied for its potential use in the field of materials science, where it can be used as a building block for the synthesis of new materials.
特性
IUPAC Name |
3-(2-hydroxyphenyl)-4-nitro-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-6-4-2-1-3-5(6)7-8(12(15)16)9(14)11-10-7/h1-4,8,13H,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWNPHCNGAUCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C2[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-5-isoxazolecarboxamide](/img/structure/B4938783.png)
![2-ethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4938785.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4938787.png)

![3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4938796.png)



![N-(2,5-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4938835.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile](/img/structure/B4938845.png)
![N-[(4-bromo-2-thienyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4938850.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938858.png)
